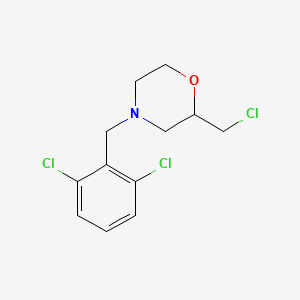

2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-[(2,6-dichlorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3NO/c13-6-9-7-16(4-5-17-9)8-10-11(14)2-1-3-12(10)15/h1-3,9H,4-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUIEUUTTIETLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=C(C=CC=C2Cl)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Morpholine with 2,6-Dichlorobenzyl Halides

The foundational step involves reacting morpholine with 2,6-dichlorobenzyl chloride (or analogous halides) to form the 4-(2,6-dichlorobenzyl)morpholine intermediate. This reaction typically proceeds via an mechanism, where morpholine’s nitrogen attacks the benzyl halide’s electrophilic carbon.

Key conditions :

-

Solvent : Polar aprotic solvents like dichloromethane or chloroform enhance reaction efficiency.

-

Temperature : Room temperature to 60°C, avoiding excessive heat that may promote side reactions.

-

Stoichiometry : A 1:1 molar ratio of morpholine to benzyl halide ensures complete conversion, though slight excesses of morpholine (1.2 equiv) may improve yields.

Post-reaction workup includes extraction with organic solvents (e.g., chloroform), drying with anhydrous , and vacuum distillation to isolate the intermediate.

Introduction of the Chloromethyl Group

The chloromethyl moiety is introduced via chloromethylation of the morpholine intermediate. Two predominant strategies exist:

Direct Chloromethylation with Chloromethylating Agents

Reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl systems facilitate this step. The reaction proceeds under acidic conditions, where formaldehyde intermediates react with HCl to generate the chloromethyl group.

Example protocol :

-

Dissolve 4-(2,6-dichlorobenzyl)morpholine in glacial acetic acid.

-

Add paraformaldehyde (1.5 equiv) and bubble HCl gas through the solution at 0–5°C.

-

Stir for 12–24 hours, then quench with ice water.

-

Extract with dichloromethane, dry, and concentrate to yield the crude product.

Challenges :

Nucleophilic Substitution with Chloromethyl Halides

An alternative approach involves reacting the morpholine intermediate with chloromethyl chloride () in the presence of a base (e.g., ) to deprotonate the morpholine nitrogen, enhancing nucleophilicity.

Optimization insights :

-

Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems.

Purification and Isolation Techniques

Crude This compound often contains unreacted starting materials, isomers, and chlorinated byproducts. Effective purification strategies include:

Recrystallization

Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) removes nonpolar impurities. The product’s solubility in ethyl acetate decreases at lower temperatures, enabling high recovery rates.

Column Chromatography

Silica gel chromatography with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) separates chloromethylated isomers. values typically range from 0.3–0.4 under these conditions.

Distillation

Vacuum distillation () at 120–140°C isolates the pure compound, though thermal sensitivity necessitates short exposure times.

Reaction Optimization and Yield Data

Yields for the final product typically range from 45–60% , influenced by the purity of intermediates and efficiency of chloromethylation.

Mechanistic Considerations and Side Reactions

Competing Alkylation at Oxygen

Morpholine’s oxygen atom may react with benzyl halides, forming O-benzyl byproducts . To suppress this:

Chloromethyl Group Isomerization

Under acidic conditions, the chloromethyl group may migrate to adjacent positions, forming 3-(chloromethyl) isomers. Neutral or slightly basic conditions mitigate this.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the chloromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Structural Features :

- Substitutions: Chloromethyl group at the 2-position and trifluoromethyl group at the 4-position of the phenyl ring attached to the morpholine.

- Molecular Formula: C₁₂H₁₃ClF₃NO.

- Molecular Weight: 279.68 g/mol.

Physical Properties : - Melting Point: 52–54°C.

- CAS RN: 892502-15-5.

Applications : - Used as a building block in fluorinated pharmaceuticals due to the trifluoromethyl group’s metabolic stability.

- Priced at ¥5,500 (1g, 97% purity), indicating its niche industrial use .

Comparison :

- The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the dichlorobenzyl group in the target compound.

- Higher melting point (52–54°C) vs.

N-(2-Chloroethyl)morpholine-4-carboxamide

Structural Features :

- A chloroethyl side chain attached to a morpholine-4-carboxamide group.

- Molecular Formula: C₇H₁₃ClN₂O₂.

Synthesis : - Prepared via reaction of morpholine with 2-chloroethyl isocyanate in diethyl ether.

- Crystallography reveals a chair-shaped morpholine ring and planar urea-type N₂CO unit .

Applications : - Investigated in platinum complex alkylation studies for catalytic applications.

Comparison :

- The carboxamide functionality introduces hydrogen-bonding capability, absent in the target compound.

- Simpler synthesis route compared to the multi-step synthesis expected for this compound .

4-(2-Chloroethyl)morpholine

Structural Features :

Comparison :

- Lack of aromatic substituents reduces steric hindrance compared to the dichlorobenzyl group in the target compound.

- Simpler structure likely results in lower thermal stability and reactivity .

Research Findings and Implications

- Substituent Effects : Chlorine and fluorine substituents enhance electrophilicity and binding affinity in drug-receptor interactions. The dichlorobenzyl group in the target compound may offer improved steric bulk for selective targeting compared to simpler analogs .

- Synthetic Challenges : Multi-halogenated morpholine derivatives often require controlled reaction conditions to avoid side reactions, as seen in the synthesis of N-(2-Chloroethyl)morpholine-4-carboxamide .

- Industrial Relevance: High cost of fluorinated analogs (e.g., ¥33,500 for 1g of 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine) underscores the economic trade-offs in industrial applications .

Biological Activity

2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine and its derivatives are known for a range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C12H12Cl3N

- Molecular Weight: 276.64 g/mol

The presence of chlorine atoms in the benzyl moiety and the chloromethyl group significantly influences its biological activity by enhancing lipophilicity and reactivity with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with appropriate chloromethyl derivatives under controlled conditions. The following general synthetic route can be outlined:

- Starting Materials: Morpholine, 2,6-dichlorobenzyl chloride.

- Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures.

- Yield: The yield can vary based on reaction conditions but typically ranges from 60% to 85%.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

In vitro studies have also explored the antiviral properties of this morpholine derivative against viral strains such as HIV and influenza. The compound was found to inhibit viral replication with an EC50 value of approximately 10 µM against HIV-1.

The proposed mechanism of action involves the interaction of the compound with viral proteins or host cell receptors, disrupting viral entry or replication processes. This interaction is facilitated by the compound's lipophilic nature, allowing it to penetrate cellular membranes effectively.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The study highlighted that modifications in the benzyl group significantly affected the antimicrobial potency, with dichloro substitutions enhancing activity against Gram-positive bacteria.

Study 2: Antiviral Screening

In another investigation focused on antiviral screening, this morpholine derivative demonstrated promising results against HIV-1 in cell culture assays. The study employed molecular docking techniques to predict binding affinities to viral proteins, supporting experimental findings with computational models.

Q & A

Q. What are the standard synthetic routes for 2-(chloromethyl)-4-(2,6-dichlorobenzyl)morpholine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution reactions. For example, morpholine derivatives are often synthesized by reacting benzyl halides (e.g., 2,6-dichlorobenzyl chloride) with morpholine under basic conditions (e.g., potassium carbonate) in solvents like dichloromethane or toluene . A key step is the introduction of the chloromethyl group, which may require chloroacetyl chloride as a precursor, followed by substitution with morpholine. Reaction temperature (50–80°C) and solvent polarity significantly impact yield and purity. Lower yields (~60–70%) are common due to steric hindrance from the 2,6-dichlorobenzyl group .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Characterization relies on 1H/13C NMR for verifying substituent positions and mass spectrometry (HRMS) for molecular weight confirmation. For crystalline derivatives, X-ray crystallography (e.g., Cu-Kα radiation, 150 K) resolves bond lengths and angles, as demonstrated in similar morpholine analogs . FT-IR can confirm functional groups like C-Cl (600–800 cm⁻¹) and morpholine ring vibrations (1,100–1,250 cm⁻¹) .

Q. What purification methods are optimal for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For high-purity (>95%) batches, recrystallization from ethanol or acetonitrile is recommended. HPLC (C18 column, methanol/water mobile phase) is used to resolve by-products, particularly regioisomers from incomplete substitution .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorobenzyl group influence reactivity in further functionalization?

The 2,6-dichloro substituents create steric hindrance, limiting nucleophilic attack at the benzyl position. Electronic effects (electron-withdrawing Cl) reduce electron density on the morpholine nitrogen, slowing alkylation reactions. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution to predict reactivity . For example, reactions requiring electrophilic substitution may require harsher conditions (e.g., BF3 catalysis) .

Q. What strategies mitigate by-product formation during scale-up synthesis of this compound?

Common by-products include N-oxide derivatives (from oxidation) and dimeric adducts (from cross-coupling). Strategies:

Q. How does this compound interact with biological targets, and what assays validate its activity?

The compound’s morpholine core and lipophilic dichlorobenzyl group suggest potential as a cytochrome P450 inhibitor (e.g., CYP2A13). Activity is validated via:

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Trace impurities (e.g., residual morpholine, chlorinated by-products) require LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity. GC-ECD is ideal for halogenated contaminants. Limits of detection (LOD < 0.1 ppm) are achievable via isotope dilution methods .

Methodological Considerations

Q. How can reaction selectivity be improved for introducing the chloromethyl group without affecting the morpholine ring?

Protecting group strategies (e.g., Boc for secondary amines) prevent unwanted ring alkylation. Microwave-assisted synthesis (100–120°C, 30 min) enhances regioselectivity by accelerating kinetic pathways .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Q. How do structural modifications (e.g., replacing Cl with F) impact the compound’s bioactivity and stability?

Fluorination increases metabolic stability (C-F bond resistance to oxidation) but may reduce binding affinity. Comparative studies using SAR tables (IC50 values against CYP isoforms) and accelerated stability testing (40°C/75% RH for 4 weeks) guide optimization .

Data Contradiction Analysis

Q. Why do reported yields for similar morpholine derivatives vary across literature, and how can reproducibility be ensured?

Discrepancies arise from differences in starting material purity , catalyst lot variability , and undocumented reaction parameters (e.g., stirring rate). Reproducibility requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.